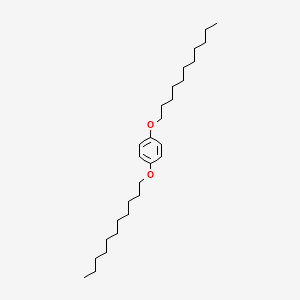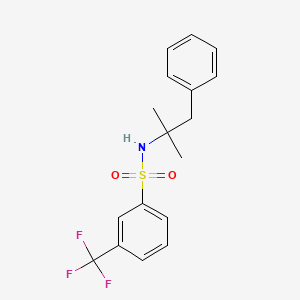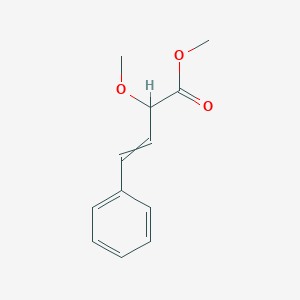
1,4-Bis(undecyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(undecyloxy)benzene is an organic compound with the molecular formula C28H48O2. It is a derivative of benzene, where two hydrogen atoms in the para positions are replaced by undecyloxy groups. This compound is known for its liquid crystalline properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(undecyloxy)benzene can be synthesized through the reaction of hydroquinone with 1-bromoundecane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
C6H4(OH)2+2Br(CH2)10CH3→C6H4(O(CH2)10CH3)2+2HBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(undecyloxy)benzene primarily undergoes substitution reactions due to the presence of the benzene ring. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid). These reactions typically occur under acidic or basic conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the undecyloxy groups.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce any oxidized forms of the compound.
Major Products
Substitution Reactions: Products include halogenated or nitrated derivatives of this compound.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction Reactions: Reduction typically restores the original undecyloxy groups.
Scientific Research Applications
1,4-Bis(undecyloxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of liquid crystalline materials and polymers.
Biology: Employed in the study of membrane dynamics and interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of 1,4-Bis(undecyloxy)benzene is primarily related to its ability to form liquid crystalline phases. The undecyloxy groups provide flexibility and hydrophobicity, while the benzene ring offers rigidity and stability. This combination allows the compound to self-assemble into ordered structures, which can interact with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(decyloxy)benzene: Similar structure but with decyloxy groups instead of undecyloxy groups.
1,4-Bis(octyloxy)benzene: Contains octyloxy groups, leading to different physical properties.
1,4-Bis(hexadecyloxy)benzene: Longer alkyl chains result in higher melting points and different liquid crystalline behavior.
Uniqueness
1,4-Bis(undecyloxy)benzene is unique due to its specific alkyl chain length, which provides a balance between flexibility and rigidity. This balance is crucial for its liquid crystalline properties and makes it suitable for various applications in materials science and nanotechnology.
Properties
CAS No. |
857579-51-2 |
|---|---|
Molecular Formula |
C28H50O2 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
1,4-di(undecoxy)benzene |
InChI |
InChI=1S/C28H50O2/c1-3-5-7-9-11-13-15-17-19-25-29-27-21-23-28(24-22-27)30-26-20-18-16-14-12-10-8-6-4-2/h21-24H,3-20,25-26H2,1-2H3 |
InChI Key |
BVLJUAMTLCFREP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)
![N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B14191033.png)

![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14191046.png)
![3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14191047.png)

![{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid](/img/structure/B14191056.png)


![N-[4-(Diphenylmethylidene)cyclohexyl]acetamide](/img/structure/B14191081.png)


![1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B14191110.png)
![(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14191115.png)
